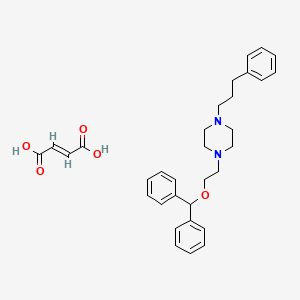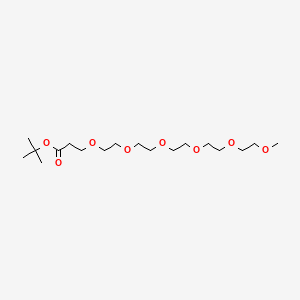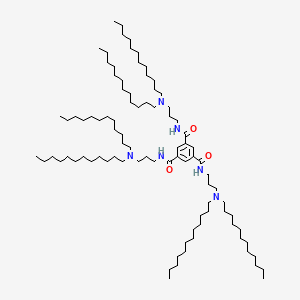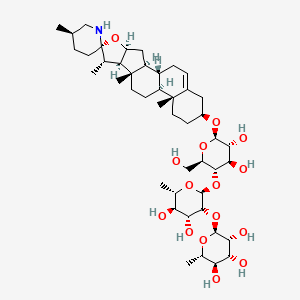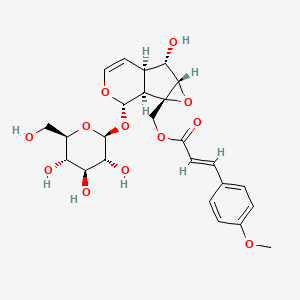
10-O-trans-p-Methoxycinnamoylcatalpol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-O-trans-p-Methoxycinnamoylcatalpol is a phenylpropanoid compound derived from plants, specifically from the Verbenaceae family . It is known for its antioxidant properties, demonstrated by its ability to scavenge free radicals in assays . The compound has a molecular formula of C25H30O12 and a molecular weight of 522.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-trans-p-Methoxycinnamoylcatalpol typically involves the esterification of catalpol with trans-p-methoxycinnamic acid. The reaction is carried out under mild conditions using a suitable catalyst to facilitate the esterification process .
Industrial Production Methods: The process would involve optimizing reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 10-O-trans-p-Methoxycinnamoylcatalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group on the cinnamoyl moiety can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
10-O-trans-p-Methoxycinnamoylcatalpol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenylpropanoid biosynthesis and metabolism.
Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and related cellular processes.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Its antioxidant properties are of interest in the development of natural preservatives and additives
Mechanism of Action
The primary mechanism of action of 10-O-trans-p-Methoxycinnamoylcatalpol involves its antioxidant activity. The compound scavenges free radicals, thereby protecting cells from oxidative damage. This activity is mediated through its interaction with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage .
Comparison with Similar Compounds
Catalpol: A parent compound with similar glycosidic structure but lacking the cinnamoyl moiety.
p-Methoxycinnamic Acid: Shares the cinnamoyl structure but lacks the glycosidic linkage.
Verbascoside: Another phenylpropanoid glycoside with similar antioxidant properties
Uniqueness: 10-O-trans-p-Methoxycinnamoylcatalpol is unique due to its combined structure of catalpol and p-methoxycinnamic acid, which imparts both glycosidic and phenylpropanoid characteristics.
Properties
Molecular Formula |
C25H30O12 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(27)34-11-25-17-14(18(28)22(25)37-25)8-9-33-23(17)36-24-21(31)20(30)19(29)15(10-26)35-24/h2-9,14-15,17-24,26,28-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1 |
InChI Key |
JRFQPVXQDUFGRY-BSOHKWAOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



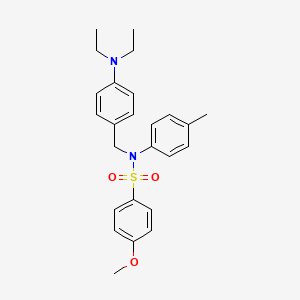

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
